4-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

P2X3 receptor Pain Chronic cough

This compound uniquely bridges P2X3 antagonism (EC50 80 nM) and glucokinase activation (EC50 1.3 µM), enabling single-agent investigations of diabetic neuropathy and glucose homeostasis without co-administration confounds. The critical 4-chloro substituent drives ~70% MCF-7 viability reduction at 10 µM, while its intermediate cLogP (~5.2) makes it an ideal ADME reference standard. Procure directly to ensure you receive the exact SAR-validated profile described in bioactivity databases—analogs lacking the 4-chloro or 4-propoxy groups show abolished or shifted activity.

Molecular Formula C19H17ClN2O2S
Molecular Weight 372.87
CAS No. 325979-69-9
Cat. No. B2404265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS325979-69-9
Molecular FormulaC19H17ClN2O2S
Molecular Weight372.87
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H17ClN2O2S/c1-2-11-24-16-9-5-13(6-10-16)17-12-25-19(21-17)22-18(23)14-3-7-15(20)8-4-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)
InChIKeyFVAAXSFRJRMXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 325979-69-9): A Procurement-Focused Baseline for a Multifunctional Thiazole-Benzamide Scaffold


4-Chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 325979-69-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class. It features a 4-chlorobenzamide moiety linked to a thiazole core bearing a 4-propoxyphenyl substituent, with a molecular weight of 372.9 g/mol . This compound has been annotated in bioactivity databases for dual functional activity: as an antagonist of the P2X3 purinergic receptor and as an activator of glucokinase (GK) [1][2]. Its structural attributes place it at the intersection of two distinct pharmacological target classes, making it a versatile scaffold for medicinal chemistry and chemical biology applications.

Why Generic Substitution of 4-Chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 325979-69-9) with Other Thiazole-Benzamides Carries Scientific and Procurement Risk


Thiazole-benzamide derivatives exhibit exquisitely sensitive structure-activity relationships (SAR), where minor modifications to the benzamide substituent or the aryl group on the thiazole ring profoundly alter target engagement and functional activity. For instance, the replacement of the 4-chloro group with hydrogen or the substitution of the 4-propoxyphenyl group with a 4-methoxyphenyl group has been shown to shift the biological profile from P2X3 antagonism to glucokinase activation, or to abolish activity altogether [1]. Consequently, procuring an in-class analog without verifying its specific bioactivity data risks selecting a compound with a completely different target profile, potentially invalidating experimental results and wasting resources.

Quantitative Differentiation Guide for 4-Chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 325979-69-9) Against Closest Analogs


P2X3 Receptor Antagonist Potency: A Balanced Profile Differentiated from High-Potency Clinical Candidates

The target compound exhibits an EC50 of 80 nM as a P2X3 receptor antagonist in a recombinant rat P2X3 Xenopus oocyte assay [1]. This potency is approximately 10-fold weaker than the clinical-stage P2X3 antagonists filapixant (IC50 = 7 nM) and eliapixant (IC50 = 8 nM) [2]. This intermediate potency profile may be advantageous for applications where complete receptor blockade is undesirable, such as in modulating rather than abolishing ATP-mediated nociceptive signaling, potentially offering a differentiated window between efficacy and on-target side effects like taste disturbance.

P2X3 receptor Pain Chronic cough Ion channel Antagonist

Glucokinase Activation: A Unique Dual-Target Profile Not Shared by P2X3-Selective Clinical Candidates

The target compound activates human recombinant glucokinase with an EC50 of 1.30E+3 nM (1.3 µM) in the presence of 4% human serum albumin (HSA) [1]. This contrasts sharply with the P2X3-selective clinical candidates filapixant and eliapixant, which have no reported glucokinase activity. Among thiazol-2-yl benzamide GK activators, this compound's potency falls within the moderate range, compared to the most potent analogs in the Charaya et al. series that achieved activation folds of 1.48–1.83 [2]. The presence of dual P2X3 and GK activity within a single scaffold is a rare and valuable feature for polypharmacology research, particularly for exploring the intersection of neuropathic pain and metabolic disorders.

Glucokinase Diabetes Metabolic disease Enzyme activation Dual-target

Anticancer Cell Viability Reduction: Differentiated Cytotoxic Profile Compared to Unsubstituted Benzamide Analogs

In a comparative in vitro study, the target compound reduced MCF-7 breast cancer cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment, with flow cytometry confirming an increase in apoptotic cells . By contrast, the unsubstituted benzamide analog N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 476208-74-9) lacks the 4-chloro group and exhibits a distinctly different biological activity profile, with no reported anticancer potency at comparable concentrations . The introduction of the electron-withdrawing 4-chloro substituent on the benzamide ring significantly enhances cytotoxic activity, likely by modulating electronic effects that influence target binding or metabolic stability.

Anticancer Breast cancer MCF-7 Cytotoxicity Apoptosis

Physicochemical Property Differentiation: Lipophilicity and Permeability Advantages Over Methoxy and Dichloro Analogs

The target compound (cLogP ~5.2) possesses a 4-propoxyphenyl group that confers higher lipophilicity compared to the 4-methoxyphenyl analog N-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (estimated cLogP ~3.8), but lower lipophilicity than the 2,4-dichloro analog 2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (estimated cLogP ~5.8) . This intermediate lipophilicity is within the optimal range for oral bioavailability (Lipinski's Rule of Five) and may balance membrane permeability with aqueous solubility, a critical consideration for in vivo assay development. The single chloro substituent also minimizes potential toxicity associated with polyhalogenated aromatics.

Lipophilicity Permeability Physicochemical properties Drug-likeness ADME

Optimal Research and Industrial Application Scenarios for 4-Chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 325979-69-9)


Chemical Biology Probe for P2X3-Mediated Nociceptive Signaling with Reduced On-Target Side Effect Potential

The compound's intermediate P2X3 antagonist potency (EC50 = 80 nM) makes it suitable for dissecting P2X3-mediated pain and cough pathways in rodent models where complete receptor blockade by high-affinity clinical candidates (e.g., eliapixant, IC50 = 8 nM) leads to taste disturbance and other on-target adverse effects [1]. Its balanced potency may enable the study of partial receptor modulation, a therapeutically relevant but underexplored pharmacological strategy. This application is directly supported by the P2X3 antagonist data presented in Section 3, Evidence Item 1.

Polypharmacology Research at the Neuropathy-Metabolic Disease Interface

The unique dual activity profile—P2X3 antagonism (EC50 = 80 nM) and glucokinase activation (EC50 = 1.3 µM)—positions this compound as a single-agent tool for investigating the mechanistic links between diabetic neuropathy and glucose homeostasis [2]. Researchers can avoid the confounding variables introduced by co-administering two separate tool compounds. This scenario directly leverages the evidence from Section 3, Evidence Item 2.

Structure-Activity Relationship (SAR) Core Scaffold for Anticancer Lead Optimization

The compound's demonstrated ability to reduce MCF-7 breast cancer cell viability by ~70% at 10 µM, combined with the clear SAR contrast against the inactive non-chlorinated analog, establishes it as a validated starting point for medicinal chemistry campaigns targeting breast cancer . The 4-chloro substituent serves as a critical pharmacophoric element that can be systematically varied to improve potency and selectivity. This application derives from Section 3, Evidence Item 3.

Reference Standard for Thiazole-Benzamide Physicochemical Profiling in ADME Screening Cascades

With its intermediate cLogP (~5.2) and single chloro substituent, the compound serves as an ideal reference standard for benchmarking the permeability, solubility, and metabolic stability of new thiazole-benzamide analogs in ADME screening cascades . This application is grounded in the physicochemical differentiation evidence in Section 3, Evidence Item 4, and supports industrial procurement for high-throughput ADME laboratories.

Quote Request

Request a Quote for 4-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.